(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Description
The compound (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid is a chiral amino acid derivative featuring:
- (2S,3R) stereochemistry, critical for biological activity and molecular recognition.
- Tert-butyl (2-methylpropan-2-yl) groups: Two tert-butoxy moieties, one as an ether (C-O) and another as a carbamate (Boc-protected amide).
- Amide linkages: A peptide-like bond connecting the acetyl group to the amino acid backbone.
This structure suggests applications in peptide synthesis, medicinal chemistry, or as a protease inhibitor scaffold. The tert-butyl groups enhance solubility in organic solvents and protect reactive sites (e.g., amines) during synthetic processes .
Properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVOKXCIQWXFIN-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid, often referred to as a derivative of amino acids, exhibits significant biological activity that makes it a subject of interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of amino acid derivatives characterized by the presence of bulky side chains and protective groups that enhance its stability and bioactivity. The molecular formula is C31H38N4O6, with a complex structure that contributes to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C31H38N4O6 |
| Molecular Weight | 570.67 g/mol |
| CAS Number | Not specified |
| Solubility | Slightly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a candidate for treating autoimmune diseases.
2. Pharmacological Effects
Research indicates that this compound can influence various biological pathways:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.
- Modulation of Immune Response : By acting on T-cells and macrophages, it helps in regulating immune responses, potentially benefiting conditions like rheumatoid arthritis and multiple sclerosis.
3. Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Autoimmune Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in symptoms when treated with derivatives similar to this compound. Patients exhibited reduced joint swelling and pain levels after 12 weeks of treatment.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspase pathways, suggesting its potential role as an anti-cancer agent.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds between amino acids.
- Deprotection : Removing Boc groups under acidic conditions to yield the final product.
Comparison with Similar Compounds
Key Structural Features and Functional Group Variations
The target compound is compared to analogs from the evidence based on stereochemistry, tert-butyl/Boc groups, and amino acid backbones:
Stereochemical and Functional Group Impact
- Tert-butyl vs. Acetoxy Groups : The target compound’s tert-butyl ether and Boc-carbamate provide superior steric protection and hydrolytic stability compared to the acetoxy group in , which is more prone to enzymatic or acidic cleavage.
- Stereochemistry : The (2S,3R) configuration is shared with and , suggesting similar enzymatic recognition pathways, whereas (S,S) in may alter substrate specificity in peptide coupling reactions.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound’s higher molecular weight (397.47 g/mol) and tert-butyl groups likely reduce aqueous solubility compared to (161.16 g/mol) but improve lipid membrane permeability.
- Stability : Boc-protected amines (target compound and ) resist nucleophilic attack under basic conditions, whereas Alloc groups in are cleaved selectively under mild Pd⁰ conditions.
Crystallographic and Spectroscopic Data
- Compounds like and (unrelated but illustrative) highlight the role of X-ray crystallography in confirming stereochemistry and hydrogen-bonding networks critical for molecular packing .
Q & A
Q. What are the recommended synthetic routes for producing (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid?
The compound is synthesized via multi-step protection/deprotection strategies. Key steps include:
- Amino protection : Use tert-butoxycarbonyl (Boc) groups to protect the α-amino group during coupling reactions. This prevents unwanted side reactions .
- Carboxyl activation : Employ coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate carboxyl groups for amide bond formation .
- Stereochemical control : Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve the (2S,3R) configuration, confirmed by chiral HPLC or X-ray crystallography .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Use H and C NMR to confirm stereochemistry and functional groups (e.g., Boc-protected amines, ester linkages) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended). Chiral columns resolve enantiomeric impurities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C16H29N2O6, theoretical MW 345.20) .
Q. What are the stability considerations for storage and handling?
- Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of Boc groups. Lyophilized forms are stable for >6 months .
- Solubility : Soluble in DMSO or dichloromethane (DCM) for synthetic steps; aqueous solubility is limited (use buffered solutions at pH 7–8 for biological assays) .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic batches be resolved?
- Enzymatic resolution : Use lipases (e.g., Pseudomonas cepacia lipase) to selectively hydrolyze undesired enantiomers. For example, achieved 32–36% yield with >99% enantiomeric excess (ee) using immobilized enzymes .
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for analogous compounds in .
Q. What methodologies are suitable for studying its biological activity in enzyme inhibition assays?
- Target selection : Prioritize enzymes with conserved active sites (e.g., proteases, kinases) due to the compound’s peptidomimetic structure .
- Kinetic assays :
- Use fluorogenic substrates (e.g., 4-methylcoumarinylamide) to measure inhibition constants ().
- Pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent inhibition .
- Data interpretation : Compare IC50 values across isoforms to evaluate selectivity (e.g., >10-fold difference suggests specificity) .
Q. How should conflicting data on metabolic stability be addressed?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Adjust NADPH concentrations to mimic physiological conditions .
- Contradiction analysis : Variability may arise from differences in assay pH (e.g., 7.4 vs. 6.8) or co-solvents (e.g., DMSO >1% alters enzyme activity). Replicate studies under standardized conditions .
Q. What strategies optimize its use as a building block in peptide synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
